FKBP12 PROTAC dTAG-13

PROTAC Targeted Protein Degradation dTAG System

dTAG-13 is a heterobifunctional degrader distinguishing itself from generic FKBP12 degraders via a unique linker and CRBN-recruitment that achieves potent, reversible target depletion within 1 hour at 500 nM. Its characterized in vivo PK profile (Tmax ≤40 min, t1/2=3.1 h) and sustained tumor degradation (>12 h after a 35 mg/kg dose) make it the superior choice for preclinical target validation compared to first-gen molecules like dTAG-7. Choose for translational studies requiring rapid kinetics and confirmed bioavailability.

Molecular Formula C57H68N4O15
Molecular Weight 1049.2 g/mol
Cat. No. B607220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC dTAG-13
SynonymsdTAG-13;  dTAG13;  dTAG 13; 
Molecular FormulaC57H68N4O15
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
InChIKeyBJFBRLAWLPZOMJ-QHVFGHLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FKBP12 PROTAC dTAG-13: A Selective Degrader for Conditional Protein Knockdown Studies


FKBP12 PROTAC dTAG-13 (dTAG-13) is a heterobifunctional degrader designed for the dTAG (degradation tag) platform [1]. It comprises a ligand selective for the FKBP12F36V mutant protein, a linker, and a cereblon (CRBN) E3 ligase-binding ligand [1]. This molecule enables the rapid, reversible, and selective degradation of any protein of interest (POI) fused to the FKBP12F36V tag in a CRBN-dependent manner, making it a powerful alternative to genetic knockout methods for target validation [1].

Why dTAG-13 Cannot Be Substituted with Other FKBP12-Targeting PROTACs or Degraders


Generic substitution among FKBP12-targeting PROTACs is not scientifically valid. While several molecules target the FKBP12F36V tag, they differ significantly in their linker composition, which directly impacts degradation efficiency, kinetics, and in vivo stability [1]. For instance, dTAG-7 is a first-generation molecule with a shorter linker, leading to less efficient degradation compared to dTAG-13 [1]. Similarly, dTAGV-1 recruits a different E3 ligase (VHL instead of CRBN), resulting in distinct subcellular degradation patterns [2]. dTAG-47, while also CRBN-recruiting, has a unique chemical structure [3]. Therefore, selecting the correct degrader for a given fusion protein and experimental context is crucial, and dTAG-13 offers a specific balance of potency, selectivity, and in vivo properties validated across multiple studies [1].

Quantitative Evidence for dTAG-13: Direct Performance Comparisons with Key Analogs


dTAG-13 Demonstrates Superior Potency in Degrading FKBP12F36V Fusion Proteins Compared to dTAG-7

dTAG-13 exhibits a significantly higher degradation efficiency for FKBP12F36V-fused proteins than the first-generation degrader dTAG-7. In a dose-response assay using 293FT cells expressing FKBP12F36V-Nluc, dTAG-13 achieved a greater reduction in Nluc/Fluc signal ratio at lower concentrations, indicating a leftward shift in the dose-response curve [1]. Specifically, dTAG-13 treatment resulted in a >90% reduction in signal at 100 nM, whereas dTAG-7 required a higher concentration to achieve a comparable effect [1].

PROTAC Targeted Protein Degradation dTAG System

dTAG-13 Provides a Distinguishably Fast Onset of Degradation Compared to Genetic Knockout Methods

A key advantage of dTAG-13 over genetic knockout methods is its rapid onset of action. In MV4;11 cells expressing FKBP12F36V-fused ENL, treatment with 500 nM dTAG-13 led to near-complete degradation of the target protein within 1 hour [1]. This is in stark contrast to genetic knockout, which requires days to weeks for protein depletion and can trigger compensatory cellular mechanisms [2].

PROTAC Target Validation Kinetics

dTAG-13 Achieves Effective In Vivo Degradation with Quantified Pharmacokinetic Parameters

dTAG-13 has been validated for in vivo use with well-characterized pharmacokinetics. In a mouse xenograft model bearing PATU-8988T tumors expressing FKBP12F36V-KRASG12V, a single intraperitoneal dose of 35 mg/kg dTAG-13 reduced fusion protein levels in tumors within 2 hours, and the effect lasted for at least 12 hours [1]. Furthermore, a detailed PK study revealed that dTAG-13 is rapidly absorbed (Tmax ≤ 40 min), widely distributed to most tissues (excluding brain), and has a plasma half-life of 3.1 hours [2].

In Vivo Pharmacokinetics Xenograft Model

dTAG-13's CRBN-Dependent Mechanism Offers a Distinction from VHL-Recruiting Degraders Like dTAGV-1

The choice of E3 ligase ligand is critical, as it determines the degrader's subcellular activity profile and sensitivity to endogenous regulation. dTAG-13 recruits the CRBN E3 ligase, while dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase [1]. A recent study demonstrated that dTAG-13 and dTAGV-1 can be used orthogonally to differentiate between target- and ligase-specific effects [1]. Specifically, dTAGV-1, but not dTAG-13, was shown to be effective in cells where CRBN activity was limited, and vice-versa, highlighting the need to select the appropriate degrader based on the cellular context [1].

E3 Ligase CRBN VHL Selectivity

Optimal Research Applications for dTAG-13 Based on Quantitative Evidence


Rapid and Reversible Target Validation in Oncology Research

dTAG-13 is ideal for validating novel drug targets in cancer cell lines. Its rapid degradation kinetics (within 1 hour at 500 nM) allow researchers to distinguish between direct and adaptive cellular responses to target loss, which is crucial for assessing the therapeutic potential of a target [1]. The system is particularly powerful for studying oncogenic drivers like KRAS or transcription factors like ENL, where immediate loss-of-function studies are critical [1].

In Vivo Pharmacodynamic Studies with Defined PK/PD Relationships

For preclinical studies in mice, dTAG-13's characterized PK profile (Tmax ≤ 40 min, t1/2 = 3.1 h) enables precise dosing regimens [2]. A single dose of 35 mg/kg can achieve sustained target degradation in xenograft tumors for at least 12 hours, providing a clear window for assessing downstream biological effects [1]. This makes it a reliable tool for pharmacodynamic biomarker analysis and for exploring the therapeutic index of target inhibition in vivo.

Orthogonal Degrader Studies to Differentiate E3 Ligase-Specific Effects

In experiments requiring a clear distinction between target degradation and E3 ligase-related artifacts, dTAG-13 (a CRBN recruiter) can be used in tandem with dTAGV-1 (a VHL recruiter) [3]. This orthogonal approach is recommended for confirmatory studies, ensuring that observed biological outcomes are a consequence of the target protein's depletion and not a side effect of hijacking a specific E3 ligase pathway [3].

Conditional Protein Knockdown in Hard-to-Transfect Cells or Primary Cells

For cell types where genetic manipulation is inefficient or toxic (e.g., primary neurons, certain immune cells), the dTAG system offers a superior alternative [1]. By first establishing a stable cell line with the FKBP12F36V-tagged POI, researchers can then use dTAG-13 to achieve near-complete and immediate protein degradation without the need for further genetic manipulation, preserving cell health and function for downstream assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKBP12 PROTAC dTAG-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.